molecular formula C8H9Br2NO B8279927 3 inverted exclamation mark -Amino-2-bromoacetophenone Hydrobromide

3 inverted exclamation mark -Amino-2-bromoacetophenone Hydrobromide

Cat. No.: B8279927
M. Wt: 294.97 g/mol
InChI Key: PGBARHRJKVWGFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3 inverted exclamation mark -Amino-2-bromoacetophenone Hydrobromide: is an organic compound that features both an amino group and a bromide group attached to a phenacyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3 inverted exclamation mark -Amino-2-bromoacetophenone Hydrobromide typically involves the bromination of 3-Aminoacetophenone. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or carbon disulfide .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3 inverted exclamation mark -Amino-2-bromoacetophenone Hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3 inverted exclamation mark -Amino-2-bromoacetophenone Hydrobromide is used as an intermediate in the synthesis of heterocyclic compounds. It serves as a versatile building block for creating complex molecules through multicomponent reactions .

Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can also be employed in the development of pharmaceuticals, particularly in the synthesis of bioactive heterocycles .

Industry: In the industrial sector, this compound is utilized in the production of dyes, agrochemicals, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of 3 inverted exclamation mark -Amino-2-bromoacetophenone Hydrobromide involves its ability to act as an electrophile due to the presence of the bromide group. This allows it to participate in nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles. The amino group can also engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Uniqueness: 3 inverted exclamation mark -Amino-2-bromoacetophenone Hydrobromide is unique due to the presence of both an amino group and a bromide group on the phenacyl moiety. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C8H9Br2NO

Molecular Weight

294.97 g/mol

IUPAC Name

1-(3-aminophenyl)-2-bromoethanone;hydrobromide

InChI

InChI=1S/C8H8BrNO.BrH/c9-5-8(11)6-2-1-3-7(10)4-6;/h1-4H,5,10H2;1H

InChI Key

PGBARHRJKVWGFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)CBr.Br

Origin of Product

United States

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